Prednisolone is widely used to treat inflammatory diseases due to its ability to decrease the expression of CAMs and infiltration of inflammatory cells, as demonstrated in dystrophin-deficient skeletal muscle2. Its role in reducing inflammation is further supported by its inhibitory effects on phagocytosis by polymorphonuclear leucocytes3.
In autoimmune hepatitis and other liver diseases, prednisolone's immunosuppressive action can be beneficial. However, its effects are complex, as it can also exacerbate liver injury caused by hepatotoxins, highlighting the need for careful management of steroid therapy in these conditions6.
The impact of prednisolone on bone health is significant, as it can lead to reduced bone mineral density through its effect on calcium absorption. The drug's ability to decrease the expression of TRPV6 and calbindin-D(9K) in the intestine contributes to calcium malabsorption, which is a concern for long-term users7.
Prednisolone's influence on the immune response to viral infections is notable. It suppresses ADCC against HSV-infected cells, which may explain the exacerbation of symptoms in patients with dendritic keratitis treated with the steroid5.
Prednisolone 21-propionate is synthesized from prednisolone, which is itself derived from the natural steroid hormone cortisol. The classification of this compound falls under glucocorticoids, a class of corticosteroids that play vital roles in regulating metabolism, immune response, and inflammation.
The synthesis of prednisolone 21-propionate involves several key steps:
The molecular structure of prednisolone 21-propionate features a steroid backbone typical of glucocorticoids, characterized by four fused carbon rings. The compound includes a propionate ester group at the 21 position, which enhances its lipophilicity and bioactivity compared to its parent compound, prednisolone.
Prednisolone 21-propionate can participate in various chemical reactions:
The mechanism of action for prednisolone 21-propionate primarily involves its binding to the glucocorticoid receptor located in the cytoplasm of target cells. Upon binding, this complex translocates to the nucleus where it influences gene expression related to inflammation and immune response.
Prednisolone 21-propionate exhibits distinct physical and chemical characteristics:
Prednisolone 21-propionate has several scientific applications:
Prednisolone 21-propionate (CAS Registry Number: 5740-62-5) is a semisynthetic corticosteroid ester derivative systematically named as [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate](https://www.sciencedirect.com/topics/agricultural-and-biological-sciences/prednisolone) [6]. Its molecular formula is C₂₄H₃₂O₆, with a molecular weight of 416.51 g/mol [4]. The compound belongs to the glucocorticoid class of corticosteroids, characterized by the esterification of prednisolone’s primary hydroxyl group at carbon position 21 with propionic acid. This structural modification classifies it as a C21-ester prodrug within the broader category of corticosteroid derivatives [3].
The compound is designated in pharmacopeial standards as "Prednicarbate USP Related Compound C," reflecting its role as a reference standard for quality control of related pharmaceuticals [4]. Its IUPAC name and structural identifiers are essential for precise chemical documentation and regulatory compliance.
Table 1: Chemical Identifiers of Prednisolone 21-Propionate
Property | Value |
---|---|
CAS Registry Number | 5740-62-5 |
Molecular Formula | C₂₄H₃₂O₆ |
Molecular Weight | 416.51 g/mol |
IUPAC Name | [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
SMILES Notation | CCC(=O)OCC(=O)[C@@]1(O)CC[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@]4(C)[C@H]3C@@HC[C@]12C |
Prednisolone 21-propionate emerged during the mid-20th century amid intensive efforts to optimize glucocorticoid therapeutics. Following the isolation of cortisone in the 1930s and the subsequent synthesis of prednisolone in 1955, researchers focused on structural modifications to enhance receptor selectivity and therapeutic indices [6]. The propionate esterification at carbon 21 represented a strategic advancement in prodrug design, aiming to improve topical bioavailability and prolong local activity while minimizing systemic exposure [3]. This modification leveraged enzymatic hydrolysis in tissues to release active prednisolone, thereby targeting inflammation more precisely [3].
Pharmacologically, it serves as an intermediate in the metabolic pathway of ester-based corticosteroids like prednicarbate, contributing to localized anti-inflammatory effects with reduced risks of adrenal suppression compared to systemic glucocorticoids [4]. Its development exemplifies the broader trend of "soft drug" design in corticosteroid chemistry, where bioreversible modifications optimize pharmacokinetic profiles [3]. The compound remains significant in pharmaceutical research as a reference standard and a model for structure-activity relationship (SAR) studies of topical glucocorticoids.
Table 2: Historical Milestones in Glucocorticoid Prodrug Development
Time Period | Development | Impact on Prednisolone 21-Propionate |
---|---|---|
1930–1940 | Isolation of cortisone and cortisol | Foundation for synthetic glucocorticoids |
1955 | Synthesis of prednisolone | Parent molecule for C21 derivatives |
1960–1980 | Prodrug engineering (e.g., esterification) | Rational design of 21-propionate ester |
2000–Present | Targeted delivery systems | Context for its role as metabolic intermediate |
Prednisolone 21-propionate shares the core steroidal framework of endogenous glucocorticoids: a cyclopentanoperhydrophenanthrene nucleus with ketone at C3, unsaturation between C4–C5, and hydroxyl groups at C11 and C17 [7]. Its critical distinction lies in the C9-fluorination and C21-propionate esterification. The propionate moiety enhances lipophilicity, directly influencing membrane permeability and reservoir formation in the stratum corneum for sustained release [3] [6].
Structurally, it aligns with other C21-esterified glucocorticoids (e.g., hydrocortisone aceponate, prednicarbate) but differs in the absence of additional modifications like C17-carbonates. The propionate group serves as a steric shield, protecting the C21 hydroxyl from rapid oxidation and delaying systemic absorption. Upon cellular uptake, esterases hydrolyze the ester bond, regenerating active prednisolone, which then binds cytosolic glucocorticoid receptors (GCRs) [6]. This binding induces conformational changes in the GCR complex, facilitating nuclear translocation and modulation of gene expression for anti-inflammatory mediators [6].
Table 3: Structural Comparison of Select Glucocorticoid Derivatives
Compound | C9 Substitution | C11 Substitution | C17 Modification | C21 Modification |
---|---|---|---|---|
Cortisol | None | β-Hydroxyl | β-Hydroxyl | None |
Prednisolone | None | β-Hydroxyl | β-Hydroxyl | None |
Prednisolone 21-propionate | Fluorine | β-Hydroxyl | β-Hydroxyl | Propionate ester |
Dexamethasone | Fluorine | α-Methyl | α-Hydroxyl | None |
The propionate esterification reduces mineralocorticoid activity compared to cortisol derivatives while preserving high affinity for glucocorticoid receptors. This specificity arises from the combined effects of C9 fluorination (augmenting receptor binding) and C21 esterification (modulating bioavailability) [7]. Consequently, the molecule exemplifies targeted SAR principles: modifications at metabolically vulnerable sites (C21) to fine-tune tissue distribution without altering core receptor interactions [3] [6].
Table 4: Impact of Structural Features on Pharmacokinetic Properties
Structural Feature | Chemical Consequence | Functional Role |
---|---|---|
Δ¹,⁴-diene | Planar A-ring conformation | Enhanced glucocorticoid potency |
C11 β-hydroxyl | Hydrogen bonding with receptor | Essential for transcriptional activity |
C21 propionate ester | Increased log P (~2.5) | Prolongs dermal retention and slow hydrolysis |
C9 α-fluorine | Electronegativity enhancement | Boosts receptor affinity 10-fold vs cortisol |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: